3-(3-Fluorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-(3-Fluorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. This compound features a thiophene ring substituted with a carboxylic acid group at the 2-position and a fluorophenyl group at the 3-position. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-fluorophenyl is coupled with a halogenated thiophene-2-carboxylic acid in the presence of a palladium catalyst and a base .
Another method involves the direct fluorination of thiophene derivatives. For example, the reaction of thiophene with fluorine gas at low temperatures can yield fluorinated thiophene derivatives, which can then be further functionalized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(3-Fluorophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
3-(4-Fluorophenyl)thiophene-2-carboxylic acid: Similar structure but with the fluorine atom in a different position on the phenyl ring.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Substitution at the 5-position of the thiophene ring instead of the 3-position
Uniqueness
The unique combination of the fluorophenyl group and the thiophene ring in 3-(3-Fluorophenyl)thiophene-2-carboxylic acid imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7FO2S |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(3-fluorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2S/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
DVQYXZRNGDBTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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